N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 392248-06-5
VCID: VC4389602
InChI: InChI=1S/C18H18N4OS/c1-13-7-9-15(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24)
SMILES: CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3
Molecular Formula: C18H18N4OS
Molecular Weight: 338.43

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide

CAS No.: 392248-06-5

Cat. No.: VC4389602

Molecular Formula: C18H18N4OS

Molecular Weight: 338.43

* For research use only. Not for human or veterinary use.

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide - 392248-06-5

Specification

CAS No. 392248-06-5
Molecular Formula C18H18N4OS
Molecular Weight 338.43
IUPAC Name N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
Standard InChI InChI=1S/C18H18N4OS/c1-13-7-9-15(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24)
Standard InChI Key OKWDPERKOIHLDM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of 338.43 g/mol. Its structure comprises a 1,2,4-triazole ring substituted at the 3-position with a methyl group linked to a 4-methylbenzamide moiety. The 4-position of the triazole is functionalized with a benzyl group, while the 5-position features a sulfanylidene (-S=) group, contributing to its electron-deficient character.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight338.43 g/mol
CAS Registry Number392248-06-5
InChI KeyPKDMQHNYBQEXKL-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)C(=O)NCC2=NN=C(S2)CC3=CC=CC=C3

The InChI string (InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,23)) confirms the connectivity of functional groups, emphasizing the planar triazole ring and the spatial orientation of the benzyl and benzamide substituents .

Crystallographic and Spectroscopic Data

While X-ray crystallographic data for this specific compound remains unpublished, analogues such as 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) exhibit monoclinic crystal systems with hydrogen-bonded networks, suggesting potential similarities in packing behavior . Fourier-transform infrared (FT-IR) spectroscopy of related triazoles reveals characteristic absorptions at ~3100 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N stretch), and ~1250 cm⁻¹ (C-S vibration), which are likely conserved in this derivative.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide typically proceeds via a multi-step protocol:

  • Formation of the Triazole Core: Cyclocondensation of thiocarbohydrazide with benzyl isothiocyanate under acidic conditions yields 4-benzyl-5-sulfanylidene-1H-1,2,4-triazole.

  • N-Methylation: Reaction with methyl iodide introduces the methyl group at the 3-position.

  • Amide Coupling: Condensation with 4-methylbenzoic acid using coupling agents like EDCl/HOBt installs the benzamide moiety.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationThiocarbohydrazide, Benzyl isothiocyanate, HCl, 80°C72–78
MethylationCH₃I, K₂CO₃, DMF, RT85
Amide Coupling4-Methylbenzoic acid, EDCl, HOBt, DCM68

Chemical Modifications

The compound’s reactivity is dominated by:

  • Sulfanylidene Group: Participates in nucleophilic substitutions, enabling the introduction of alkyl or aryl groups at the sulfur atom.

  • Triazole Nitrogen: Undergoes alkylation or acylation to produce N-functionalized derivatives.

  • Benzamide Moiety: Subject to hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates for further derivatization.

Comparative Analysis with Related Triazole Derivatives

Structural Analogues

  • 5,5'-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol): A dimeric analogue with enhanced antifungal potency (MIC₅₀ = 4 µg/mL against C. albicans) due to improved target binding avidity .

  • N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Incorporation of a CF₃ group increases metabolic stability but reduces aqueous solubility (LogP = 3.9 vs. 2.8 for the parent compound) .

Table 3: Property Comparison of Triazole Derivatives

CompoundMolecular WeightLogPMIC₅₀ (C. albicans)
N-[(4-benzyl-5-sulfanylidene)...338.432.816 µg/mL
5,5'-Methylenebis(...)394.503.24 µg/mL
N-((4-phenyl-5-((3-CF₃-benzyl)thio)...468.503.98 µg/mL

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